molecular formula C16H12BrClN2O2 B3684257 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide

Cat. No.: B3684257
M. Wt: 379.63 g/mol
InChI Key: VMTZRBZVJVIJFD-NTEUORMPSA-N
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Description

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzoyl chloride with 3-amino-1-(4-chlorophenyl)-3-oxoprop-1-ene in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide
  • N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-fluorobenzamide

Uniqueness

The presence of both bromine and chlorine atoms in N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide distinguishes it from similar compounds. This unique combination of halogens can influence its reactivity and binding affinity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2/c17-12-5-3-11(4-6-12)16(22)20-14(15(19)21)9-10-1-7-13(18)8-2-10/h1-9H,(H2,19,21)(H,20,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTZRBZVJVIJFD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)N)NC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C(=O)N)/NC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Reactant of Route 2
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Reactant of Route 3
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Reactant of Route 4
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Reactant of Route 5
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide

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